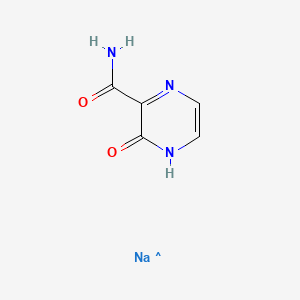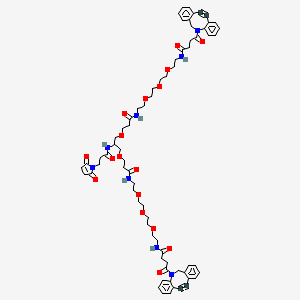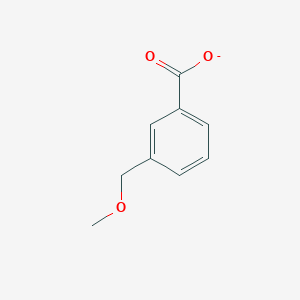![molecular formula C10H6F3NO2 B11928104 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions can yield 5-substituted isoxazoles efficiently . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are particularly attractive due to their eco-friendly nature. For example, the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine offers a high-yielding, regiospecific, and metal-free synthetic route for the production of 3,4-disubstituted isoxazoles .
化学反応の分析
Types of Reactions
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine derivative.
科学的研究の応用
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in combinatorial chemistry to generate libraries of compounds for screening.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole: Characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.
5-Hydroxy-3-[2-(methyl)phenyl]isoxazole: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
5-Hydroxy-3-[2-(chloromethyl)phenyl]isoxazole: Contains a chloromethyl group, which can participate in different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique among isoxazole derivatives. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C10H6F3NO2 |
|---|---|
分子量 |
229.15 g/mol |
IUPAC名 |
3-[2-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)16-14-8/h1-5,14H |
InChIキー |
IIPBTMMBCNLBBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)



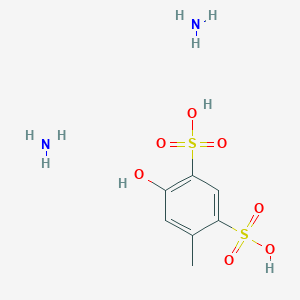
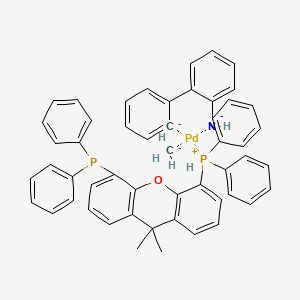

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
